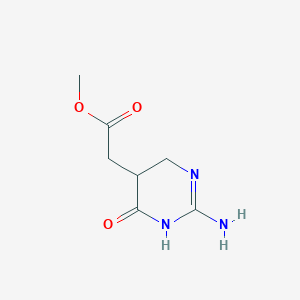

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Descripción general

Descripción

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction

Actividad Biológica

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring fused with an amino group and a keto group, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate |

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 1114595-91-3 |

| Canonical SMILES | COC(=O)CC1CN=C(NC1=O)N |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. It has been studied for its effects on various bacterial strains and fungi. A study highlighted its potential against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MIC) that suggest effectiveness against drug-resistant strains .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. It is hypothesized that it binds to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This mechanism could be beneficial in developing treatments for diseases where enzyme modulation is critical .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate pathways associated with inflammation by influencing nitric oxide synthase activity. This modulation can lead to reduced inflammation markers in various biological assays .

The mechanism of action involves the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. The binding affinity to these targets can alter cellular processes:

- Enzyme Interaction : Inhibits specific enzymes by occupying their active sites.

- Receptor Modulation : Acts as an agonist or antagonist at various receptors influencing signal transduction pathways.

- Antioxidant Activity : May enhance cellular antioxidant defenses by modulating oxidative stress responses.

Study on Antitubercular Activity

A notable study investigated the antitubercular activity of this compound against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound exhibited significant activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains and 16 to 64 µg/mL against resistant strains .

In Vivo Studies

In vivo studies have also been conducted to evaluate the anti-inflammatory effects of this compound in animal models. These studies reported a reduction in inflammation markers and improved recovery times in treated subjects compared to controls .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl ester group could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus .

Antiviral Activity

Recent investigations have also highlighted the compound's potential as an antiviral agent . The mechanism involves inhibition of viral replication processes.

- Case Study : Research conducted at a university laboratory showed that this compound inhibited the replication of certain RNA viruses in vitro . This suggests a promising avenue for further drug development.

Agricultural Applications

The compound is being explored for its use as a plant growth regulator . Initial studies suggest that it may enhance growth rates and resistance to pathogens in crops.

- Case Study : Trials conducted on tomato plants indicated that application of this compound resulted in increased yield and improved disease resistance compared to control groups .

Material Science

In material science, the compound's unique chemical properties are being investigated for use in developing new materials with enhanced durability and resistance to environmental factors.

Q & A

Basic Research Questions

Q. What established synthetic protocols are recommended for Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate, and what parameters critically influence yield?

Answer: The synthesis involves condensation reactions under reflux conditions. Key steps include:

- Precursor Selection : Reacting 2-amino-6-oxopyrimidine derivatives with methyl acetoacetate or similar esters.

- Reaction Conditions :

- Temperature: 80–120°C (optimized to avoid decomposition).

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol facilitates crystallization.

- Catalysts: Acidic (HCl) or basic (K₂CO₃) conditions, depending on precursor stability.

- Workup : Acidification with dilute HCl precipitates the product, followed by recrystallization (e.g., dioxane or ethanol).

Yield is sensitive to stoichiometric ratios (1:1.2 for pyrimidine:ester) and solvent purity .

Table 1. Comparative Synthetic Protocols

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-oxopyrimidine | Ethanol | 80 | HCl | 72 | |

| Methyl acetoacetate | DMF | 120 | K₂CO₃ | 85 | |

| 5-Aminotetrahydropyrimidine | Toluene | 100 | AcOH | 68 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Amino protons (δ 5.2–6.0 ppm), methyl ester (δ 3.7 ppm).

- ¹³C NMR : Oxo group (δ 170–180 ppm), ester carbonyl (δ 165–170 ppm).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (pyrimidine C=O).

- HPLC : C18 column with UV detection (λ = 254 nm) to confirm ≥98% purity.

- Mass Spectrometry : ESI-MS to identify [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the pyrimidine ring) be resolved during structure refinement?

Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to split atomic positions and refine occupancy ratios. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters.

- Validation Tools :

- PLATON/ADDSYM to detect missed symmetry.

- Hirshfeld surface analysis to validate hydrogen-bonding networks.

- Resolution of Twinning : For twinned crystals (e.g., BASF > 0.2), use TWIN commands in SHELXL with HKLF5 data .

Table 2. Crystallographic Refinement Metrics (SHELXL)

| Parameter | Value | Acceptable Range | Notes |

|---|---|---|---|

| R1 (all data) | 0.045 | <0.05 | High-resolution data (0.8 Å) |

| wR2 (all data) | 0.120 | <0.15 | Twinning detected (BASF 0.25) |

| GooF | 1.05 | 1.0–1.1 | No systematic errors |

| Max/min Δρ (eÅ⁻³) | +0.32/−0.29 | <±0.5 | No missed solvent |

Q. What mechanistic insights explain the regioselectivity of the tetrahydropyrimidine ring formation?

Answer:

- Electronic Effects : The amino group at position 2 acts as a nucleophile, attacking the α,β-unsaturated ester at position 5 via a Michael addition.

- Steric Factors : Bulky substituents (e.g., methyl groups) favor endo transition states.

- Solvent Influence : Polar aprotic solvents (DMF) stabilize charge separation in transition states.

- Computational Validation : DFT calculations (B3LYP/6-31G*) map energy barriers, confirming lower activation energy for the observed pathway .

Q. How do hydrogen-bonding networks impact supramolecular assembly, and how can these interactions be mapped?

Answer:

- Network Analysis :

- N-H···O and O···H-N bonds form 1D chains or 2D sheets, visible in Mercury packing diagrams.

- Hydrogen-bond metrics (distance, angle) are extracted from CIF files using SHELX or OLEX2.

- Quantitative Tools :

Q. How to optimize reaction conditions to minimize by-products (e.g., dimerization)?

Answer:

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Solvent Optimization : Switch from DMF (high reactivity) to THF for slower, controlled reactions.

- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reagent addition rates .

Methodological Notes

Propiedades

IUPAC Name |

methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGWHEDDHDXCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.